molecular formula C14H10ClNO4 B5769168 3-chlorobenzyl 4-nitrobenzoate

3-chlorobenzyl 4-nitrobenzoate

Cat. No. B5769168
M. Wt: 291.68 g/mol
InChI Key: XHKVHONUELAUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chlorobenzyl 4-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in organic synthesis and drug development.

Mechanism of Action

The mechanism of action of 3-chlorobenzyl 4-nitrobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. It has also been suggested to have antimicrobial properties, although further research is needed to confirm this.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to have low toxicity and is generally considered safe for laboratory use. It is important to note that this compound should be handled with care and appropriate safety measures should be taken when working with it.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chlorobenzyl 4-nitrobenzoate in laboratory experiments is its availability and low cost. It is also a versatile compound that can be used in a wide range of applications. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the use of 3-chlorobenzyl 4-nitrobenzoate in scientific research. One potential application is in the development of novel pharmaceuticals and agrochemicals. It can also be used as a probe for the study of enzyme kinetics and as a ligand for the development of metal-based catalysts. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its synthesis method is relatively simple and it is generally considered safe for laboratory use. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-chlorobenzyl 4-nitrobenzoate involves the reaction between 3-chlorobenzyl chloride and 4-nitrobenzoic acid in the presence of a suitable base such as potassium carbonate. The reaction occurs through an esterification process, where the carboxylic acid group of 4-nitrobenzoic acid reacts with the hydroxyl group of 3-chlorobenzyl chloride to form the ester bond. The resulting product is purified through recrystallization to obtain pure this compound.

Scientific Research Applications

3-chlorobenzyl 4-nitrobenzoate has been extensively used in scientific research due to its potential applications in various fields. It is commonly used in organic synthesis as a building block for the development of novel compounds. It has also been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. In addition, this compound has been used as a probe for the study of enzyme kinetics and as a ligand for the development of metal-based catalysts.

properties

IUPAC Name

(3-chlorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVHONUELAUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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